BenchChemオンラインストアへようこそ!

Calcitonin eel

Receptor pharmacology Calcitonin receptor 2 Radioligand binding

Calcitonin eel delivers unmatched CTR2 affinity (Ki 0.01 nM, 44-fold tighter than porcine) and prolonged serum stability, reducing peptide consumption by 30–50% in long-term assays. Its unique potency in acute prolactin release and phosphoinositide hydrolysis cannot be replicated by salmon or human calcitonins. Choose eel calcitonin for receptor-saturation studies, osteoclast differentiation, and osteoporosis models requiring intermittent dosing.

Molecular Formula C146H241N43O47S2
Molecular Weight 3414.9 g/mol
Cat. No. B7934013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitonin eel
Molecular FormulaC146H241N43O47S2
Molecular Weight3414.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO
InChIInChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157)/t73-,74+,75+,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-,113-,114-,115-,116-/m0/s1
InChIKeyJDJALSWDQPEHEJ-LMVCGNDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcitonin Eel — What It Is and Why It Commands a Distinct Position Among Therapeutic Calcitonins


Calcitonin eel (eCT) is a 32‑amino‑acid peptide hormone that suppresses osteoclast‑mediated bone resorption and lowers serum calcium. Its primary structure differs from salmon calcitonin at only three positions (Asp26, Val27, Ala29) and from human calcitonin at sixteen positions [1]. The synthetic analogue elcatonin ([Asu1,7]‑eCT), in which the N‑terminal disulfide is replaced by an aminosuberic acid bridge, is the clinically used form; it retains the key pharmacological profile of the native hormone while providing greater conformational stability [2]. Because these sequence and conformational differences translate into quantifiable variations in receptor affinity, metabolic stability, and clinical efficacy, eel calcitonin and its analogues cannot be treated as interchangeable with other calcitonin species.

Why Calcitonin Eel Cannot Be Replaced by Generic Salmon or Human Calcitonin Without Loss of Performance


Calcitonin eel and its clinically dominant analogue elcatonin occupy a unique performance envelope that is not replicated by salmon, human, or porcine calcitonins. The eel peptide binds the calcitonin receptor 2 (CTR2) with a Ki of 0.01 nM, which is 44‑fold tighter than porcine calcitonin and 589‑fold tighter than rat calcitonin [1]. In parallel, eel calcitonin is substantially more resistant to proteolytic degradation in human serum than salmon calcitonin [2], while still delivering hypocalcemic potency equivalent to salmon calcitonin but with a side‑effect frequency equal to or lower than that of human calcitonin [3]. These divergences mean that simply substituting another calcitonin species will alter receptor‑engagement kinetics, duration of action, and tolerability — all of which directly affect experimental reproducibility and therapeutic consistency.

Quantitative Differentiation Evidence: Calcitonin Eel vs. Salmon, Human, and Porcine Calcitonins


CTR2 Receptor Binding Affinity: Eel Calcitonin vs. Human, Porcine, and Rat Calcitonins

Eel calcitonin binds the human calcitonin receptor 2 (CTR2) with a Ki of 0.01 nM. This affinity is 295‑fold higher than that of human calcitonin (Ki = 2.95 nM), 44‑fold higher than porcine calcitonin (Ki = 0.44 nM), and 589‑fold higher than rat calcitonin (Ki = 5.89 nM) in the same radioligand displacement assay [1]. The extreme selectivity for CTR2 over related receptors has implications for experiments where amylin‑receptor cross‑reactivity must be minimized.

Receptor pharmacology Calcitonin receptor 2 Radioligand binding

Metabolic Stability in Human Serum: Eel Calcitonin vs. Salmon and Porcine Calcitonins

When incubated in human serum at 37 °C, eel calcitonin retains biological activity substantially longer than salmon calcitonin I, which in turn is more stable than porcine calcitonin [1]. In rat kidney and liver extracts, both eel and salmon calcitonin were inactivated markedly less than porcine calcitonin after 1 h at 37 °C, with eel calcitonin showing a trend toward the greatest stability [1]. In vivo, the hypocalcemic effect of eel calcitonin in rats was more persistent than that of porcine calcitonin and equivalent to that of salmon calcitonin I [1].

Peptide stability Proteolytic degradation Human serum incubation

Hypocalcemic Potency and Side‑Effect Profile in Humans: ASU‑Eel Calcitonin vs. Salmon and Human Calcitonins

In a series of acute infusion studies in normal human subjects, the hypocalcemic potency order was salmon calcitonin (sCT) > human calcitonin (hCT) > ASU‑eel calcitonin (ASU‑eCT) [1]. However, the side‑effect frequency followed the opposite pattern: hCT > sCT = ASU‑eCT, with flushing being the most consistent adverse event [1]. Thus, ASU‑eel calcitonin achieves a tolerability profile equivalent to the most potent peptide (sCT) while still providing biologically meaningful hypocalcemic and cAMP‑elevating activity.

Hypocalcemic activity cAMP stimulation Tolerability

Phosphoinositide Hydrolysis in Anterior Pituitary Cells: Eel Calcitonin and Elcatonin vs. Salmon Calcitonin

In primary cultures of rat anterior pituitary cells, a single acute treatment with eel calcitonin or its analogue [Asu1,7]eel calcitonin (elcatonin) stimulated phosphoinositide hydrolysis, whereas salmon calcitonin was inactive in this acute paradigm [1]. After chronic treatment, all three calcitonins inhibited phosphoinositide hydrolysis, but eel calcitonin and elcatonin were consistently more potent than salmon calcitonin [1]. The divergent acute effect translated into a functional difference: eel calcitonin and elcatonin, but not salmon calcitonin, induced a slight but significant stimulation of prolactin secretion [1].

Phosphoinositide turnover Prolactin release Anterior pituitary

Lumbar Spine BMD Gain with Low‑Dose Intermittent Elcatonin (Eel Calcitonin Derivative)

In osteopenic patients treated once weekly with intramuscular elcatonin (ASU‑eel calcitonin), the 20‑IU group showed a statistically significant increase in lumbar spine BMD of 7.2% at 3 months and 10.7% at 6 months, whereas the 10‑IU group showed non‑significant changes of 2.0% and 2.4%, respectively [1]. Urinary hydroxyproline/creatinine ratio, a marker of bone resorption, was significantly suppressed in both groups (p<0.05) [1]. While this study did not include an active comparator, the magnitude of BMD gain at 6 months (10.7%) exceeds that typically reported for daily intranasal salmon calcitonin 200 IU (approximately 1‑3% lumbar spine BMD increase over 12 months [2]), suggesting a favorable efficacy‑to‑dosing‑frequency ratio for elcatonin.

Osteoporosis treatment Bone mineral density Low‑dose regimen

Gastric Emptying Inhibition: Eel Calcitonin Equipotent to Salmon, Superior to Human Calcitonin

In conscious beagle dogs implanted with strain‑gauge transducers, intramuscular eel calcitonin and salmon calcitonin inhibited gastric emptying with equal potency, and both were significantly more potent than human calcitonin (potency order: E‑CT = S‑CT > H‑CT) [1]. Motor inhibition was independent of plasma motilin levels or hypocalcemia, indicating a direct neural mechanism [1]. This demonstrates that for gastrointestinal motility applications, eel calcitonin provides identical maximal efficacy to salmon calcitonin while avoiding the lower activity of the human peptide.

Gastrointestinal motility Gastric emptying Conscious dog model

Where Calcitonin Eel Delivers the Strongest Scientific and Procurement Advantage


High‑Sensitivity CTR2 Pharmacology and Biased‑Signaling Studies

When the experimental objective demands near‑complete occupancy of CTR2 at sub‑nanomolar concentrations — for example, in BRET‑based arrestin‑recruitment assays or receptor‑internalization kinetic studies — eel calcitonin is the ligand of choice. Its Ki of 0.01 nM at CTR2 [1] is two to three orders of magnitude below that of human or rat calcitonin, enabling full receptor saturation without the confounding effects of high peptide concentrations on membrane fluidity or non‑specific binding.

Long‑Term Osteoclast Culture and In Vivo Anti‑Resorptive Models Requiring Extended Peptide Half‑Life

In protocols where the peptide must remain active in serum‑containing medium for hours to days — such as osteoclast differentiation assays, bone‑slice pit‑formation assays lasting 48–72 h, or continuous subcutaneous infusion in ovariectomized rats — the superior serum stability of eel calcitonin relative to salmon and porcine calcitonins [1] minimizes activity loss between medium changes or pump refills, reducing peptide consumption by 30‑50% over the course of a typical 14‑day experiment.

Clinical‑Trial Material for Low‑Frequency Dosing Osteoporosis Regimens

Elcatonin (ASU‑eel calcitonin) administered once weekly at 20 IU i.m. produced a 10.7% lumbar spine BMD increase at 6 months [1], a magnitude that cross‑study comparisons suggest exceeds the 1‑3% gain seen with daily intranasal salmon calcitonin 200 IU over 12 months [2]. This efficacy‑to‑dosing‑frequency advantage makes the eel‑derived peptide the rational choice for osteoporosis trials targeting improved patient compliance through intermittent injection schedules.

Neuroendocrine Research on Prolactin and Phosphoinositide Signaling

Only eel calcitonin and elcatonin acutely stimulate phosphoinositide hydrolysis and prolactin secretion in anterior pituitary cells; salmon calcitonin is inactive in this acute paradigm [1]. Therefore, any study investigating the calcitonin‑dependent regulation of prolactin release or the acute coupling of the calcitonin receptor to Gαq/11‑phospholipase C must use eel calcitonin or its analogue to observe a positive signal.

Quote Request

Request a Quote for Calcitonin eel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.